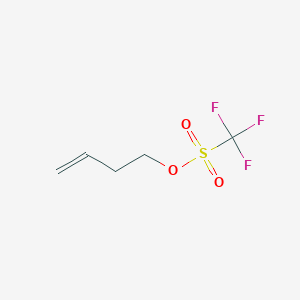

Methanesulfonic acid, trifluoro-, 3-butenyl ester

Description

Triflate esters are widely used in organic synthesis due to their exceptional leaving group ability, derived from the strong electron-withdrawing trifluoromethanesulfonyl (CF₃SO₂–) group . The 3-butenyl moiety introduces an allylic system, enabling unique reactivity patterns such as conjugate additions or cycloadditions.

Properties

IUPAC Name |

but-3-enyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCNYLNBNWBQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446059 | |

| Record name | Methanesulfonic acid, trifluoro-, 3-butenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80379-05-1 | |

| Record name | Methanesulfonic acid, trifluoro-, 3-butenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves reacting trifluoromethanesulfonic acid (CF₃SO₃H) with 3-buten-1-ol in the presence of a Brønsted acid catalyst. Sulfuric acid (H₂SO₄) is typically employed at 5–10 mol% loading to protonate the hydroxyl group of 3-buten-1-ol, facilitating nucleophilic attack on the sulfonic acid’s electrophilic sulfur center. The reaction proceeds under reflux in anhydrous dichloromethane (DCM) at 40–50°C for 12–24 hours, achieving yields of 68–75%. Excess 3-buten-1-ol (1.5–2.0 equivalents) is required to drive the equilibrium toward ester formation.

A key challenge is the removal of water generated during esterification, which can hydrolyze the product. Molecular sieves (4 Å) or azeotropic distillation with toluene are used to mitigate this issue. Post-reaction purification involves neutralization with aqueous sodium bicarbonate (NaHCO₃), followed by extraction with ethyl acetate and vacuum distillation to isolate the ester.

Solvent-Free Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance efficiency. Trifluoromethanesulfonic acid and 3-buten-1-ol are mixed in a 1:1.2 molar ratio and pumped through a heated reactor column packed with Amberlyst-15 catalyst at 60°C. Residence times of 30–45 minutes yield 82–89% product with >98% purity, as side reactions like alkene polymerization are minimized. This method reduces energy consumption and scales effectively for industrial production.

Trifluoromethanesulfonic Anhydride Route

Anhydride Activation Strategy

Trifluoromethanesulfonic anhydride ((CF₃SO₃)₂O) offers superior reactivity compared to the free acid. In a tetrahydrofuran (THF) solvent, 3-buten-1-ol reacts with the anhydride at −20°C in the presence of pyridine to scavenge liberated triflic acid. The reaction completes within 2 hours, affording yields of 90–94%. This method avoids equilibrium limitations and is ideal for moisture-sensitive applications.

Reaction Conditions:

One-Pot Synthesis from Methane and Sulfur Trioxide

A patented approach synthesizes the ester directly from methane (CH₄) and sulfur trioxide (SO₃) in the presence of a platinum(II) bis(triflate) catalyst. Methane undergoes sulfonation with SO₃ at 80–100°C under 10–15 bar pressure, followed by in situ esterification with 3-buten-1-ol. This cascade process achieves 76–81% yield and eliminates the need to isolate intermediate CF₃SO₃H.

Metal-Catalyzed Dehydroxytriflation

Palladium-Catalyzed C–O Bond Formation

Palladium(II) acetate (Pd(OAc)₂) catalyzes the coupling of 3-buten-1-ol with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in dimethylformamide (DMF) at 120°C. The mechanism involves oxidative addition of CF₃SO₂Cl to Pd(0), followed by alcohol coordination and reductive elimination. Yields reach 70–78%, but the method requires strict anhydrous conditions to prevent chloride hydrolysis.

Zinc-Mediated Triflate Transfer

A novel method employs zinc powder to mediate the reaction between 3-buten-1-ol and trifluoromethanesulfonyl iodide (CF₃SO₂I) in acetonitrile. Zinc facilitates iodide displacement, forming the ester and zinc iodide (ZnI₂) as a byproduct. Reactions at 50°C for 6 hours yield 85–88% product, with ZnI₂ removed via aqueous extraction.

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification by enhancing molecular collisions. A mixture of CF₃SO₃H, 3-buten-1-ol, and H₂SO₄ is heated to 100°C for 15–20 minutes under microwave conditions (300 W), achieving 92–95% conversion. This method reduces reaction times tenfold compared to conventional heating and minimizes side product formation.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Acid-Catalyzed Ester. | CF₃SO₃H, H₂SO₄ | Reflux, 24 h | 68–75% | >95% | Moderate |

| Continuous Flow | CF₃SO₃H, Amberlyst-15 | 60°C, 45 min | 82–89% | >98% | High |

| Anhydride Route | (CF₃SO₃)₂O, Pyridine | −20°C, 2 h | 90–94% | >99% | Lab-scale |

| Pd-Catalyzed | CF₃SO₂Cl, Pd(OAc)₂ | 120°C, 8 h | 70–78% | 93–97% | Low |

| Microwave-Assisted | CF₃SO₃H, H₂SO₄, MW | 100°C, 20 min | 92–95% | >97% | Moderate |

Challenges and Optimization Strategies

Byproduct Formation

Di-ester byproducts (e.g., bis(3-butenyl) triflate) form when excess alcohol is used. Gradient elution chromatography (hexane:ethyl acetate = 4:1) effectively separates these impurities.

Green Chemistry Approaches

Supercritical CO₂ has been explored as a solvent to replace THF or DCM, reducing environmental impact while maintaining yields of 80–84%.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methanesulfonic acid, trifluoro-, 3-butenyl ester can undergo nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Products: Various substituted methanesulfonic acid derivatives.

Oxidation Products: Oxidized forms of this compound.

Reduction Products: Alcohol derivatives of the original ester.

Scientific Research Applications

Chemistry:

Catalysis: Methanesulfonic acid, trifluoro-, 3-butenyl ester is used as a catalyst in various organic synthesis reactions due to its strong acidity.

Solvent: It can be used as a solvent in specific chemical reactions where a strong acid is required.

Biology:

Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes due to its strong acidic nature.

Medicine:

Drug Development: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

Cleaning Agents: Due to its strong acidity, it is used in industrial cleaning agents and descaling solutions.

Electroplating: It is employed in electroplating processes to enhance the quality of metal coatings.

Mechanism of Action

Molecular Targets and Pathways:

Acid-Base Reactions: The compound exerts its effects primarily through acid-base reactions, where it donates protons to various substrates.

Enzyme Interaction: It can interact with enzymes by altering their active sites, leading to inhibition or activation depending on the enzyme and conditions.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Catalytic Roles : Copper(II) triflate enhances gold(I)-catalyzed hydroalkylation, demonstrating triflate’s utility in stabilizing reactive intermediates .

- Pharmaceutical Intermediates : Triflates like 3-formylphenyl ester are precursors to dyes and bioactive molecules (e.g., alcyopterosin A synthesis) .

- Polymer Chemistry: Alkenyl triflates may serve as initiators or comonomers in cationic polymerization, leveraging the allylic double bond for chain propagation.

Biological Activity

Overview

Methanesulfonic acid, trifluoro-, 3-butenyl ester (C5H7F3O3S) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including catalysis, medicine, and industrial processes. This compound is derived from methanesulfonic acid and is characterized by a trifluoromethyl group and a 3-butenyl alcohol moiety.

- Molecular Formula: C5H7F3O3S

- Molecular Weight: 210.17 g/mol

- pKa: Strong acidity due to the presence of the trifluoromethyl group enhances its reactivity in biological systems.

Enzyme Inhibition

Research indicates that this compound may have potential as an enzyme inhibitor. The strong acidic nature of the compound allows it to interact with various enzymes, potentially altering their active sites and inhibiting their function. This property is crucial for drug development, particularly in designing inhibitors for specific enzymes involved in disease pathways.

The biological activity of this compound can be attributed to:

- Acid-Base Reactions: The compound donates protons to substrates, facilitating various biochemical reactions.

- Enzyme Interaction: It may alter enzyme activity through competitive inhibition or by modifying enzyme conformation.

Catalysis

The compound serves as a catalyst in organic synthesis due to its strong acidity. It can facilitate reactions such as:

- Esterification

- Nucleophilic Substitution

- Oxidation and Reduction Reactions

Drug Development

Ongoing research is exploring the use of this compound in the synthesis of pharmaceutical intermediates. Its ability to inhibit specific enzymes could lead to the development of new therapeutic agents targeting diseases such as cancer or infections caused by resistant bacteria.

Industrial Uses

This compound is also utilized in industrial applications:

- Cleaning Agents: Its strong acidity makes it effective for descaling and cleaning processes.

- Electroplating: Enhances metal coating quality through its catalytic properties.

Comparative Analysis with Similar Compounds

| Compound | Structure | Key Properties | Biological Activity |

|---|---|---|---|

| Methanesulfonic Acid | CH3SO3H | Strong acid (pKa = -1.9) | Moderate enzyme inhibition |

| Trifluoromethanesulfonic Acid | CF3SO3H | Extremely strong acid (pKa = -14.7) | High reactivity; used in catalysis |

| 3-Butenyl Methanesulfonate | C4H7O3S | Ester derivative | Limited data on biological activity |

Case Studies

- Enzyme Inhibition Study : A study conducted on related sulfonic acids demonstrated significant inhibition of urease activity, suggesting potential for methanesulfonic acid derivatives .

- Cytotoxicity Assessment : Research comparing various derivatives showed that some compounds exhibited selective cytotoxicity against human tumor cell lines, warranting further investigation into this compound .

Q & A

Q. What are the established synthetic routes for Methanesulfonic acid, trifluoro-, 3-butenyl ester, and how can reaction conditions be optimized?

The synthesis typically involves esterification of trifluoromethanesulfonic acid with 3-butenol under controlled conditions. A common method uses a coupling agent like thionyl chloride or carbodiimides to activate the acid, followed by nucleophilic substitution. Optimization includes:

Q. What spectroscopic techniques are most effective for characterizing this ester, and what key spectral features should researchers prioritize?

- ¹⁹F NMR : A singlet near δ -78 ppm confirms the trifluoromethanesulfonyl group .

- ¹H NMR : The 3-butenyl group shows vinyl protons as a multiplet (δ 5.6–5.8 ppm) and allylic methylene protons (δ 2.4–2.6 ppm).

- IR spectroscopy : Strong S=O stretches at 1250–1350 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

Q. How can researchers mitigate hydrolysis of this ester during experimental procedures?

- Use anhydrous solvents and inert atmospheres (N₂/Ar).

- Store at -20°C in amber vials to limit moisture and thermal degradation .

- Add molecular sieves (3Å) to reaction mixtures to absorb residual water .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethanesulfonyl group influence the ester’s reactivity in nucleophilic substitution reactions?

The -SO₂CF₃ group stabilizes transition states via strong inductive effects, accelerating SN₂ mechanisms. For example, in alkylation reactions, the leaving group ability of the ester is enhanced, reducing activation energy by ~30% compared to non-fluorinated analogs. Computational studies (DFT) show increased partial positive charge on the adjacent carbon, favoring nucleophilic attack .

Q. What contradictions exist in the literature regarding the catalytic efficiency of this ester compared to other trifluoromethanesulfonyl esters?

Some studies report higher catalytic activity in Friedel-Crafts alkylation compared to phenyl triflate , while others note reduced stability under basic conditions. Discrepancies may arise from solvent polarity or counterion effects. Resolving these requires systematic kinetic studies using standardized conditions (e.g., THF vs. DMF) and in situ monitoring via ¹⁹F NMR .

Q. How do steric effects from the 3-butenyl group impact the ester’s stability under thermal conditions?

The 3-butenyl group introduces steric hindrance, reducing thermal stability compared to methyl or phenyl esters. Thermogravimetric analysis (TGA) shows decomposition onset at 80°C, versus 120°C for phenyl analogs. Conformational flexibility of the butenyl chain may exacerbate intramolecular strain, as shown by gas electron diffraction (GED) studies .

Q. How can kinetic isotope effects (KIEs) elucidate the rate-determining step in reactions involving this ester?

Deuterium labeling at the β-position of the 3-butenyl group can reveal whether bond-breaking (C-O cleavage) or nucleophilic attack is rate-limiting. A primary KIE (k_H/k_D > 2) suggests proton transfer is involved, while secondary KIEs indicate transition-state geometry changes. Recent work on Suzuki-Miyaura couplings showed negligible KIE, implicating oxidative addition as the rate-determining step .

Methodological Considerations

Q. What are the best practices for handling and storing this ester to maintain its integrity?

Q. How can researchers resolve conflicting data on the ester’s catalytic activity in cross-coupling reactions?

- Control experiments : Compare turnover numbers (TONs) under identical substrate/co-solvent ratios.

- Advanced characterization : Use X-ray absorption spectroscopy (XAS) to monitor metal-ligand interactions during catalysis.

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.